molecular formula C20H15FN2O3S2 B2660809 4-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine CAS No. 627833-26-5

4-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine

Cat. No.: B2660809
CAS No.: 627833-26-5
M. Wt: 414.47
InChI Key: BEFCXIZJMPKVID-UHFFFAOYSA-N
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Description

This compound is a 1,3-oxazole derivative featuring a benzenesulfonyl group at position 4, a (4-fluorophenyl)methylamine substituent at position 5, and a thiophen-2-yl moiety at position 2. The oxazole core, a five-membered heterocyclic ring with one oxygen and one nitrogen atom, is central to its structural framework. The thiophene substituent introduces aromatic π-π stacking capabilities, which could enhance binding affinity in biological targets. This compound shares synthetic pathways with other sulfonamide-containing heterocycles, such as cyclization and electrophilic substitution reactions .

Properties

IUPAC Name

4-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O3S2/c21-15-10-8-14(9-11-15)13-22-19-20(23-18(26-19)17-7-4-12-27-17)28(24,25)16-5-2-1-3-6-16/h1-12,22H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFCXIZJMPKVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structure

The compound features a benzenesulfonyl group, a thiophene ring, and an oxazole moiety, which contribute to its unique properties. The presence of a fluorine atom in the phenyl ring may enhance its biological activity through improved binding affinity to target proteins.

Molecular Formula

  • Molecular Formula : C17H16FN3O2S
  • Molecular Weight : 345.39 g/mol
  • Calcium Channel Modulation : Research indicates that similar benzenesulfonamide derivatives can act as calcium channel inhibitors. This mechanism is crucial in regulating cardiovascular functions, as these compounds may influence perfusion pressure and coronary resistance .
  • Antimicrobial Properties : Compounds with similar structural characteristics have shown antimicrobial activity against various pathogens. The sulfonamide group is known for its efficacy in inhibiting bacterial growth by interfering with folate synthesis .
  • Anti-inflammatory Effects : Some studies suggest that compounds containing oxazole and thiophene rings exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases .

Case Studies

  • Cardiovascular Effects : A study investigated the effects of a related benzenesulfonamide on isolated rat hearts, showing a significant decrease in perfusion pressure and coronary resistance. The results suggested that the compound interacts with calcium channels, leading to vasodilation .
  • Antimicrobial Activity : Another research focused on the antimicrobial efficacy of sulfonamide derivatives, demonstrating that certain compounds inhibited the growth of Gram-positive bacteria effectively, indicating potential for development as antibacterial agents .
  • In Vitro Studies : In vitro assays have shown that compounds similar to this compound exhibit varying degrees of cytotoxicity against cancer cell lines, suggesting potential applications in oncology .

Table 1: Biological Activity Summary

Activity TypeCompound TypeObserved EffectReference
Calcium Channel InhibitionBenzenesulfonamide DerivativesDecreased perfusion pressure
AntimicrobialSulfonamide DerivativesInhibition of bacterial growth
CytotoxicityOxazole-Thiophene CompoundsReduced viability in cancer cells

Table 2: Comparative Analysis of Similar Compounds

Compound NameIC50 (μM)LogIC50
This compoundTBDTBD
4-(4-methoxybenzoyl)-2-oxido-1,2,5-oxadiazol-2-ium-3-yl-(4-methoxyphenyl)methanone11.458-4.941
4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine33.855-4.470

Scientific Research Applications

Medicinal Chemistry Applications

  • Targeted Drug Design : The compound has been studied for its potential as a selective inhibitor in various therapeutic areas, including oncology and neurology. Its structure allows for targeted interactions with specific enzymes or receptors, which can lead to the development of drugs with fewer side effects compared to non-selective agents.
  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties by inhibiting pathways involved in cell proliferation and survival. Research has shown that benzenesulfonamide derivatives can act on various cancer cell lines, suggesting that this compound could be further evaluated for its cytotoxic effects against tumors.
  • Neuroprotective Effects : There is emerging evidence that compounds containing oxazole rings may offer neuroprotective benefits. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders, where inflammation and oxidative stress play critical roles.

Recent investigations into similar compounds have highlighted their biological activity:

  • Inhibition of Kinases : Certain derivatives have demonstrated the ability to inhibit dual-specificity kinases, which are implicated in various signaling pathways related to cancer progression and neuronal function . This suggests that the compound may share similar inhibitory mechanisms.
  • Hypoglycemic Effects : Research into related sulfonamide compounds has shown promise in the treatment of diabetes by acting as hypoglycemic agents . This opens up potential avenues for exploring the compound's efficacy in metabolic disorders.

Case Studies

  • Fragment-Based Drug Discovery : A study utilized fragment-based approaches to synthesize selective inhibitors targeting specific kinases, establishing a framework for developing compounds like 4-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine as leads in drug discovery programs .
  • Biological Evaluation : Another case study focused on synthesizing fluoropyrazoles and their sulfonamide derivatives, demonstrating significant biological activity against certain cancer cell lines, indicating that structural modifications can lead to enhanced pharmacological profiles .

Comparison with Similar Compounds

Structural Analogues with Oxazole Cores

lists several structurally related oxazole derivatives (Entries 1–8) with variations in substituents:

  • Entry 7: 4-(Benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-2-phenyl-1,3-oxazol-5-amine Differs by replacing the thiophen-2-yl group with a phenyl ring. Molecular weight: 408.45 g/mol vs. 426.44 g/mol for the target compound (Entry 8).
  • Entry 6: 4-(4-Fluorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]-2-phenyl-1,3-oxazol-5-amine Incorporates a para-fluorobenzenesulfonyl group, enhancing electronegativity and possibly improving solubility compared to the non-fluorinated benzenesulfonyl group in the target compound .
Thiazole and Thiadiazole Derivatives
  • SSR125543A () : A thiazol-2-amine derivative with CRF1 receptor antagonism.
    • Structural differences: Thiazole core (S and N atoms) vs. oxazole (O and N). The thiazole’s sulfur may confer stronger hydrogen-bonding interactions.
    • Substitutions: Chloro, methoxy, and cyclopropyl groups enhance steric bulk and selectivity for CRF1 receptors, unlike the target compound’s thiophene and fluorobenzyl groups .
  • Schiff Bases of Thiadiazol-2-amine () :
    • Thiadiazole rings (two N atoms) exhibit tautomerism, influencing reactivity.
    • Anticancer activity (IC50 = 1.28 μg/mL for breast cancer) suggests that fluorophenyl and thiophenyl groups in the target compound may similarly target oncology pathways .
Triazole and Oxadiazole Analogues
  • 1,2,4-Triazole-3-thiones (): Synthesized via NaOH-mediated cyclization. The sulfonyl group in these compounds parallels the benzenesulfonyl moiety in the target molecule, suggesting shared solubility and stability profiles. Tautomeric equilibria (thione vs.
  • N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine () :
    • Oxadiazole rings are more electronegative than oxazoles, which may alter metabolic stability. The absence of a sulfonyl group reduces solubility compared to the target compound .
Physicochemical and Pharmacokinetic Comparisons
Compound Class Core Structure Key Substituents Molecular Weight (g/mol) LogP (Predicted) Biological Activity
Target Compound Oxazole Benzenesulfonyl, Thiophen-2-yl 426.44 ~3.2 Not reported (structural analogy suggests kinase inhibition)
Entry 7 () Oxazole Benzenesulfonyl, Phenyl 408.45 ~3.5 Unreported
SSR125543A () Thiazole Chloro, Cyclopropyl 529.42 ~4.8 CRF1 antagonism (IC50 = 3 nM)
Thiadiazole () Thiadiazole Fluorophenyl, Schiff base ~350 ~2.9 Anticancer (IC50 = 1.28 μg/mL)

Key Observations :

  • The target compound’s oxazole core and sulfonyl group balance lipophilicity (LogP ~3.2) with moderate solubility, ideal for central nervous system targeting.
  • Thiazole derivatives (e.g., SSR125543A) exhibit higher LogP values, favoring membrane permeability but risking metabolic instability.
  • Fluorinated substituents consistently enhance bioavailability across analogues .

Q & A

Q. Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Reference
Oxazole cyclizationPOCl₃, reflux, 3 h65–75
SulfonylationBenzenesulfonyl chloride, Et₃N80–85
Thiophene couplingThiophen-2-ylboronic acid, Pd(PPh₃)₄70

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.4 ppm) and confirms sulfonylation .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., Orbitrap Fusion Lumos) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELXL refinement resolves stereochemistry and hydrogen-bonding networks. For example, SHELX’s dual-space algorithm handles twinned crystals common in sulfonamide derivatives .

Advanced: How can researchers resolve contradictions in reported biological activity data across different assay systems?

Methodological Answer:
Contradictions often arise from assay specificity or pharmacokinetic variability. Strategies include:

  • Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill curves to distinguish static vs. bactericidal effects .
  • Dose-Response Analysis : In vivo models (e.g., rodent stress tests) require pharmacokinetic profiling to correlate plasma concentrations with efficacy, as seen in CRF₁ receptor antagonist studies .
  • Control for Metabolites : LC-MS/MS monitors metabolite interference, critical for thiophene-containing compounds prone to oxidative degradation .

Advanced: How can computational methods guide the design of derivatives with enhanced target selectivity?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., CRF₁ receptors). Fluorophenyl groups enhance lipophilicity, improving blood-brain barrier penetration .
  • QSAR Modeling : Correlate substituent effects (e.g., sulfonyl vs. carbonyl) with bioactivity. Thiophene’s π-stacking potential increases binding affinity in kinase inhibitors .
  • MD Simulations : Assess conformational stability of the oxazole ring under physiological pH, critical for avoiding off-target effects .

Advanced: What experimental strategies can elucidate the role of the benzenesulfonyl group in modulating biological activity?

Methodological Answer:

  • Isosteric Replacement : Synthesize analogs with carbonyl or phosphoryl groups to compare hydrogen-bonding capacity and steric effects .
  • Proteolytic Stability Assays : Incubate with liver microsomes to evaluate sulfonamide resistance to enzymatic cleavage, a common metabolic pathway .
  • Crystallographic Analysis : SHELXL-refined structures reveal sulfonyl-oxygen interactions with catalytic residues (e.g., in serine proteases) .

Basic: What are the key considerations for ensuring reproducibility in pharmacological evaluations of this compound?

Methodological Answer:

  • Standardized Assay Conditions : Use invariant cell lines (e.g., ATCC-certified HeLa) and control for serum protein binding, which affects sulfonamide bioavailability .
  • Batch Consistency : Characterize each synthetic batch via HPLC (≥95% purity) and ICP-MS to trace metal catalysts .
  • Positive Controls : Include reference compounds (e.g., fluconazole for antifungal assays) to normalize inter-laboratory variability .

Advanced: How can researchers address challenges in crystallizing sulfonamide-containing compounds for structural studies?

Methodological Answer:

  • Solvent Screening : Use high-throughput vapor diffusion with PEG-based precipitants to optimize crystal growth .
  • Twinned Crystal Correction : SHELXL’s TWIN/BASF commands refine data from non-merohedral twinning, common in sulfonamides due to flexible substituents .
  • Low-Temperature Data Collection : Mitigate thermal motion artifacts by collecting data at 100 K, improving resolution (<1.2 Å) for hydrogen atom localization .

Basic: What are the documented biological activities of structurally analogous compounds, and how do they inform research on this molecule?

Methodological Answer:

  • Antimicrobial Activity : Thiazole derivatives (e.g., 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine) show MIC values of 2–8 µg/mL against Gram-positive pathogens .
  • CNS Modulation : CRF₁ antagonists (e.g., SSR125543A) reduce stress-induced ACTH secretion at 10 mg/kg (oral) in rodents .
  • Anticancer Potential : Thiophene-oxazole hybrids inhibit tubulin polymerization (IC₅₀ = 0.5–2 µM) via colchicine-site binding .

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